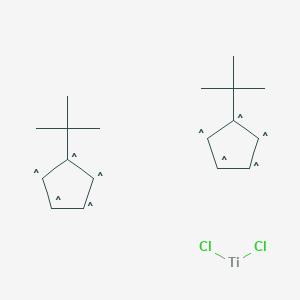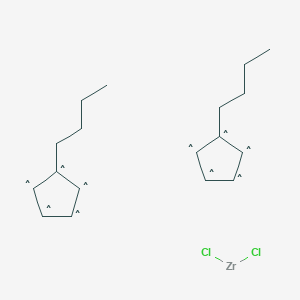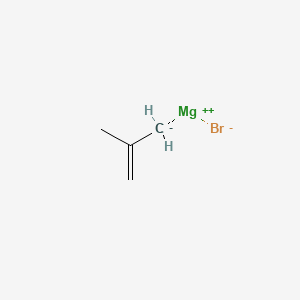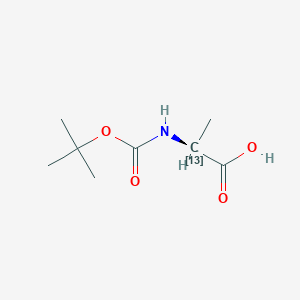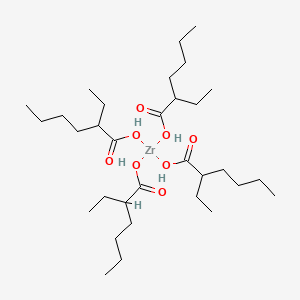
2-Ethylhexanoic acid;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Zirconium(IV) 2-ethylhexanoate is typically synthesized by reacting zirconium compounds, such as zirconium tetrachloride, with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+4C8H16O2→Zr(C8H15O2)4+4HCl
This reaction involves the substitution of chloride ions with 2-ethylhexanoate ligands, resulting in the formation of zirconium(IV) 2-ethylhexanoate .
Industrial Production Methods
In industrial settings, the production of zirconium(IV) 2-ethylhexanoate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products .
化学反応の分析
Types of Reactions
Zirconium(IV) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide (ZrO2).
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands, such as acetates or alkoxides.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Substitution: Requires the presence of suitable ligands and often involves heating or refluxing to facilitate the reaction.
Major Products
Oxidation: Zirconium oxide (ZrO2).
Substitution: Various zirconium complexes depending on the substituting ligand.
科学的研究の応用
Zirconium(IV) 2-ethylhexanoate has a wide range of applications in scientific research, including:
Biology: Employed in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells.
Medicine: Investigated for potential use in biomedical applications due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, catalysts, and other advanced materials.
作用機序
The mechanism of action of zirconium(IV) 2-ethylhexanoate primarily involves its role as a precursor in the formation of zirconium-containing thin films. During deposition processes, the compound undergoes thermal decomposition or chemical reactions to form zirconium oxide or other zirconium-based materials. The molecular targets and pathways involved in these processes depend on the specific deposition technique and conditions used .
類似化合物との比較
Similar Compounds
Zirconium(IV) acetate: Another zirconium precursor used in thin film deposition.
Zirconium(IV) tert-butoxide: Used in the synthesis of zirconium-containing materials.
Zirconium(IV) propoxide: Employed in the preparation of zirconium-based coatings and catalysts.
Uniqueness
Zirconium(IV) 2-ethylhexanoate is unique due to its specific ligand structure, which provides distinct properties such as solubility in organic solvents and suitability for certain deposition techniques. Its use in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells also sets it apart from other zirconium precursors .
特性
分子式 |
C32H64O8Zr |
|---|---|
分子量 |
668.1 g/mol |
IUPAC名 |
2-ethylhexanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
XVKFNYWCEGQKPN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


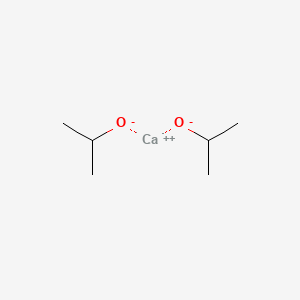
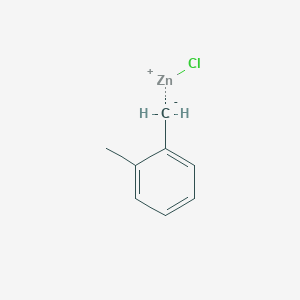


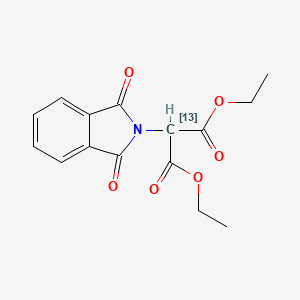

![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

